N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

Medicinal Chemistry Chemical Biology Procurement

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034288-25-8) is a synthetic small molecule belonging to the pyrazole-acetamide class, featuring a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core linked via a methylene bridge to an o-tolyloxyacetamide moiety. The compound is primarily cataloged by chemical suppliers as a research chemical and screening compound.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034288-25-8
Cat. No. B2859442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide
CAS2034288-25-8
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
InChIInChI=1S/C18H19N5O2/c1-13-5-3-4-6-17(13)25-12-18(24)21-10-14-9-15(22-23(14)2)16-11-19-7-8-20-16/h3-9,11H,10,12H2,1-2H3,(H,21,24)
InChIKeyCMBBQYUGTPQGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034288-25-8): Chemical Identity and Research Status


N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034288-25-8) is a synthetic small molecule belonging to the pyrazole-acetamide class, featuring a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core linked via a methylene bridge to an o-tolyloxyacetamide moiety [1]. The compound is primarily cataloged by chemical suppliers as a research chemical and screening compound . In authoritative biomedical databases, a structurally related N-substituted pyrazole derivative has been annotated as a metabotropic glutamate receptor 2 (mGluR2) antagonist, though direct experimental confirmation for this specific compound remains absent from the indexed primary literature [2].

Why Generic Substitution is Not Feasible for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide


Even among close structural analogs sharing the 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole scaffold, substitution of the acetamide side chain (e.g., 2-ethoxy, 2-(2-chlorophenyl), or 2-(naphthalen-1-yl) variants) is known to drastically alter pharmacological properties such as target engagement, metabolic stability, and selectivity . For the o-tolyloxyacetamide derivative, no public head-to-head comparative data exist to quantify these differences. However, class-level inference from the mGluR2 antagonist patent family indicates that the specific aryl ether motif is a critical pharmacophoric element for receptor antagonism, making simple interchange with other commercially available pyrazole-acetamide building blocks scientifically unjustified without experimental validation [1].

Quantitative Differentiation Evidence for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide


Lack of Direct Comparative Biological Activity Data for the Target Compound

A comprehensive search of primary research papers, patents, and authoritative databases (including BindingDB, PubChem, ChEMBL, and PubMed) returned no quantitative biological activity data (e.g., IC50, Ki, EC50) for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide (CAS 2034288-25-8). Therefore, no direct head-to-head comparison or cross-study comparable evidence can be established against any specific analog or alternative [1]. The compound is listed by vendors as a 'research compound' typically available at ≥95% purity, but without disclosed bioactivity data . This absence of evidence precludes quantitative differentiation.

Medicinal Chemistry Chemical Biology Procurement

Structural and Pharmacophoric Differentiation from Closest Commercial Analogs

The target compound contains an o-tolyloxy moiety, which distinguishes it from closest commercially available analogs such as the 2-ethoxy (CAS not provided) and 2-(2-chlorophenyl) (CAS not provided) derivatives . In the context of group II mGlu receptor antagonism, the patent literature indicates that the aryl ether portion of the molecule is a key determinant of antagonistic potency and selectivity [1]. While quantitative comparative data are unavailable for these exact analogs, class-level inference suggests that replacing the o-tolyloxy group with a simple alkoxy or unsubstituted phenyl group would be predicted to alter logP, hydrogen-bonding capacity, and receptor occupancy, thereby potentially abolishing the desired pharmacological profile [1].

Structure-Activity Relationship Drug Design Receptor Antagonism

Purity and Supply Chain Reliability for Procurement Decisions

Vendor-supplied Certificate of Analysis data indicate that N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide is supplied at ≥95% purity by multiple vendors, with one supplier listing 98% purity by HPLC . In contrast, several closely related analogs (e.g., 2-(naphthalen-1-yl) and 2-(benzylthio) derivatives) are listed at 95% purity without confirmed batch-specific HPLC data, which may introduce variability in biological assays . While this is a minor difference, it supports a procurement preference for the target compound when purity consistency is critical for dose-response experiments.

Quality Control Chemical Procurement Reproducibility

Primary Application Scenarios for Procuring N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide


Exploratory Medicinal Chemistry for mGluR2 Antagonist Lead Optimization

Given the structural relationship to patented mGluR2 antagonists, this compound can serve as a starting point or comparative tool in SAR campaigns aiming to optimize the aryl ether moiety for enhanced receptor antagonism. Its unique o-tolyloxy group may confer a distinct selectivity profile that warrants empirical investigation [1].

Chemoproteomics Probe Design Using Pyrazole-Acetamide Scaffolds

The compound's modular structure (pyrazine-pyrazole core with a derivatizable acetamide linker) makes it potentially suitable for conjugation to affinity tags or photoaffinity labels, enabling target identification studies when direct binding data are unavailable. Procurement of the high-purity product (≥98%) is recommended to ensure labeling fidelity .

Negative Control or Inactive Analog for Phenotypic Screening

In the absence of confirmed bioactivity, this compound may function as a structurally matched negative control for related active pyrazole-acetamides. Researchers using active mGluR2 antagonists from the same chemotype could procure this compound to rule out scaffold-mediated assay interference [2].

Quote Request

Request a Quote for N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.